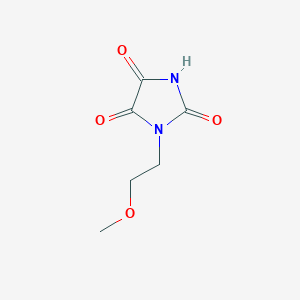
4,4'-Ethylenedipiperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,4’-Ethylenedipiperidine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications. The compound is known for its role in the synthesis of selective Gi protein modulators .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ethylenedipiperidine dihydrochloride typically involves the reaction of piperidine derivatives with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4,4’-Ethylenedipiperidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The final product is purified through crystallization or other separation techniques to meet the required specifications .
化学反応の分析
Types of Reactions
4,4’-Ethylenedipiperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
4,4’-Ethylenedipiperidine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving Gi proteins.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 4,4’-Ethylenedipiperidine dihydrochloride involves its interaction with specific molecular targets, such as Gi proteins. The compound modulates the activity of these proteins, influencing various cellular pathways and processes. The exact molecular interactions and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Some compounds similar to 4,4’-Ethylenedipiperidine dihydrochloride include:
- 1,2-Di(piperidin-4-yl)ethane dihydrochloride
- 4-(2-Piperidin-4-ylethyl)piperidine dihydrochloride
Uniqueness
4,4’-Ethylenedipiperidine dihydrochloride is unique due to its specific structural configuration and its ability to selectively modulate Gi proteins. This selectivity makes it a valuable tool in both research and industrial applications, distinguishing it from other similar compounds .
特性
CAS番号 |
84473-84-7 |
|---|---|
分子式 |
C12H25ClN2 |
分子量 |
232.79 g/mol |
IUPAC名 |
4-(2-piperidin-4-ylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;/h11-14H,1-10H2;1H |
InChIキー |
JMZDWSBAOOLDNW-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCC2CCNCC2.Cl.Cl |
正規SMILES |
C1CNCCC1CCC2CCNCC2.Cl |
| 84473-84-7 | |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile](/img/structure/B1627959.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-(4-aminobutylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)










